2-Hydrazinyl-6-methoxybenzo[d]thiazole
Overview
Description
2-Hydrazinyl-6-methoxybenzo[d]thiazole is a heterocyclic compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole typically involves the reaction of 2-chloro-6-methoxybenzo[d]thiazole with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Condensation Reactions: Forms derivatives with compounds such as malondialdehyde, acetoacetaldehyde, and acetylacetone.
Substitution Reactions: Reacts with different electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Hydrazine Hydrate: Used in the initial synthesis.
Ethanol: Common solvent for reactions.
Glacial Acetic Acid: Used in some condensation reactions.
Major Products:
Substituted Benzothiazoles: Formed through substitution reactions.
Condensation Derivatives: Formed with aldehydes and ketones.
Scientific Research Applications
2-Hydrazinyl-6-methoxybenzo[d]thiazole is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-methoxybenzo[d]thiazole involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s hydrazinyl group allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
2-Hydrazinylbenzo[d]thiazole: Similar structure but lacks the methoxy group.
2-Hydrazinyl-6-substitutedbenzo[d]thiazoles: Variants with different substituents at the sixth position.
Uniqueness: 2-Hydrazinyl-6-methoxybenzo[d]thiazole is unique due to the presence of the methoxy group at the sixth position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
IUPAC Name |
(6-methoxy-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZBKMFWQSHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365769 | |
Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20174-70-3 | |
Record name | 2-Hydrazino-6-methoxybenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20174-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-hydrazinyl-6-methoxybenzo[d]thiazole in the development of the Gd(III)-based MRI contrast agent?
A1: this compound serves as a key building block in synthesizing the ligand that chelates the gadolinium ion (Gd(III)). Researchers introduced this compound into diethylenetriamine pentaacetic acid (DTPA) via an acylation reaction. This modification resulted in a novel ligand capable of forming a stable complex with Gd(III), the central component of the contrast agent [].
Q2: How does the inclusion of this compound in the ligand impact the effectiveness of the Gd(III)-based contrast agent?
A2: The incorporation of this compound significantly improved the contrast agent's efficacy. The synthesized Gd(III)-DTPA-bisbenzothiazole hydrazide complex exhibited a longitudinal relaxivity (r1) of 6.44 mM-1·s-1, which is 1.8 times higher than the commercially available Gd(III)-DTPA (r1 = 3.64 mM-1·s-1) []. This enhanced relaxivity translates to a greater ability to enhance contrast in MRI scans, potentially leading to clearer and more detailed images.
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